

# Method development for NMP quantification with deuterated internal standard

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## Compound of Interest

Compound Name: *N*-Methyl-*d*3-2-pyrrolidinone-*d*6

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## Application Note: AN-024

# High-Sensitivity Quantification of N-Methyl-2-Pyrrolidone (NMP) in Pharmaceutical Matrices Using Stable Isotope Dilution LC-MS/MS

## Abstract

This application note presents a robust and highly sensitive method for the quantification of N-methyl-2-pyrrolidone (NMP) in pharmaceutical drug products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). NMP is a common solvent used in pharmaceutical manufacturing, and its residual levels must be carefully controlled due to potential toxicity.<sup>[1][2]</sup> This method employs the stable isotope dilution (SID) technique, utilizing deuterated NMP (NMP-d9) as an internal standard to ensure the highest level of accuracy and precision.<sup>[3][4]</sup> The protocol detailed herein provides a comprehensive workflow, from sample preparation to data analysis, and has been validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[5][6]</sup> The use of a deuterated internal standard effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response, making this method ideal for complex sample matrices encountered in drug development.<sup>[7][8]</sup>

## Introduction and Scientific Principle

N-methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent widely used in the synthesis of active pharmaceutical ingredients (APIs) and the formulation of drug products.<sup>[9]</sup> Due to its

reproductive toxicity, regulatory bodies like the ICH have classified NMP as a Class 2 residual solvent, requiring its levels in the final pharmaceutical product to be strictly monitored and limited.[10][11][12]

Accurate quantification of residual solvents is a critical component of quality control in the pharmaceutical industry. The complexity of drug product matrices, however, can introduce significant analytical challenges, such as ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[13]

The stable isotope dilution (SID) method is the gold standard for quantitative mass spectrometry, offering unparalleled analytical specificity and accuracy.[3][14][15] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, NMP-d9—to the sample at the earliest stage of preparation.[14] Because the deuterated standard is chemically identical to the native analyte (NMP), it exhibits nearly the same behavior during extraction, chromatography, and ionization.[7][8] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. Quantification is then based on the ratio of the response of the native analyte to that of the stable isotope-labeled internal standard.[16] This ratiometric measurement corrects for a wide array of potential errors, ensuring highly reliable and reproducible data.[4][7]

## Materials and Reagents

- Analytes and Standards:
  - N-Methyl-2-pyrrolidone (NMP), ≥99.5% purity (e.g., Sigma-Aldrich #78769 or equivalent)
  - N-Methyl-2-pyrrolidone-d9 (NMP-d9), isotopic purity ≥98% (e.g., Sigma-Aldrich #615854 or equivalent)
- Solvents (HPLC or LC-MS Grade):
  - Acetonitrile (ACN)
  - Methanol (MeOH)
  - Water, Type I (18.2 MΩ·cm)

- Additives:
  - Formic Acid (FA), LC-MS grade
- Equipment:
  - Analytical balance (4-place)
  - Volumetric flasks (Class A)
  - Pipettes (calibrated)
  - Vortex mixer
  - Centrifuge
  - HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
  - HPLC column: C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8  $\mu$ m particle size
  - Autosampler vials with PTFE-lined caps

## Experimental Protocols

### Preparation of Standard Solutions

- NMP Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 25 mg of NMP into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
- NMP-d9 Internal Standard (IS) Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 25 mg of NMP-d9 into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile.[\[17\]](#)
- NMP-d9 Working IS Solution (10  $\mu$ g/mL): Dilute the NMP-d9 Stock Solution 1:100 with acetonitrile. This solution will be used to spike all calibration standards, quality controls, and samples.
- Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the NMP Stock Solution with acetonitrile. A typical concentration range would be 10 ng/mL to

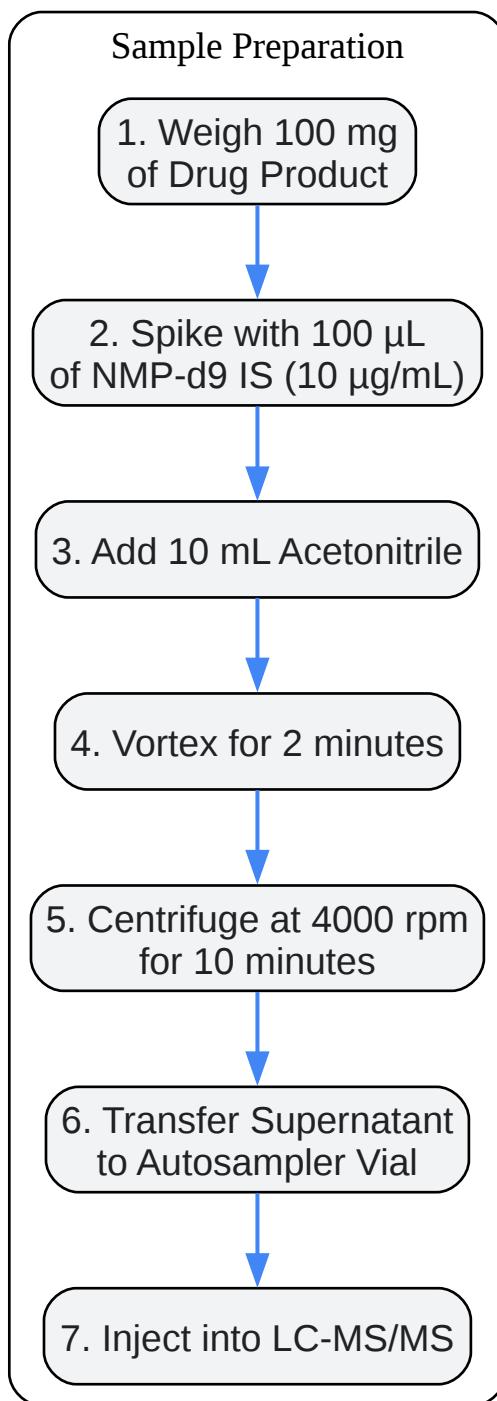
2000 ng/mL. After dilution, spike each standard with the Working IS Solution to achieve a final IS concentration of 100 ng/mL.

## Sample Preparation Protocol

The following protocol is a general guideline for a solid dosage form (e.g., tablet). The sample weight and dilution factor should be adjusted based on the expected NMP concentration and the ICH limit for the specific drug product.

- Weighing: Accurately weigh a quantity of the powdered drug product (e.g., 100 mg) into a 15 mL centrifuge tube.
- Spiking: Add a precise volume (e.g., 100 µL) of the Working IS Solution (10 µg/mL) to the tube.
- Extraction: Add 10 mL of acetonitrile to the tube.
- Homogenization: Cap the tube and vortex vigorously for 2 minutes to ensure complete dissolution and extraction of NMP.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any insoluble excipients.[\[17\]](#)
- Dilution & Transfer: Transfer an aliquot of the supernatant into an autosampler vial. If necessary, perform a further dilution with acetonitrile to bring the concentration within the calibration range.
- Analysis: Inject the final solution onto the LC-MS/MS system.

Diagram of the Sample Preparation Workflow



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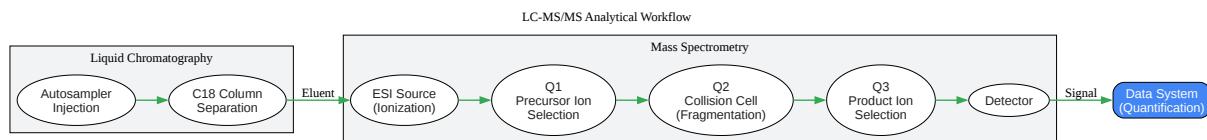
Caption: Step-by-step sample preparation workflow.

## Instrumental Analysis: LC-MS/MS

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Parameter	Condition
LC System	UHPLC System
Column	C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	NMP: 100.1 $\rightarrow$ 58.1 (Quantifier), 100.1 $\rightarrow$ 82.1 (Qualifier) <a href="#">[17]</a>
NMP-d9: 109.1 $\rightarrow$ 62.1 (Quantifier) <a href="#">[17]</a>	
Collision Gas	Argon
Source Temperature	500 °C
IonSpray Voltage	5500 V

#### Diagram of the Analytical Workflow



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Caption: Overview of the LC-MS/MS analytical process.

## Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the NMP quantifier ion to the peak area of the NMP-d9 internal standard.

- Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (NMP Area / NMP-d9 Area) against the concentration of NMP in the calibration standards.
- Regression: A linear regression with a weighting factor (typically  $1/x$  or  $1/x^2$ ) is applied to the data. The coefficient of determination ( $r^2$ ) should be  $\geq 0.995$ .
- Quantification: The peak area ratio from the unknown sample is used to calculate the concentration of NMP in the injected solution by interpolating from the calibration curve.
- Final Concentration Calculation: The final concentration in the original solid sample (in  $\mu\text{g/g}$  or ppm) is calculated using the following formula:

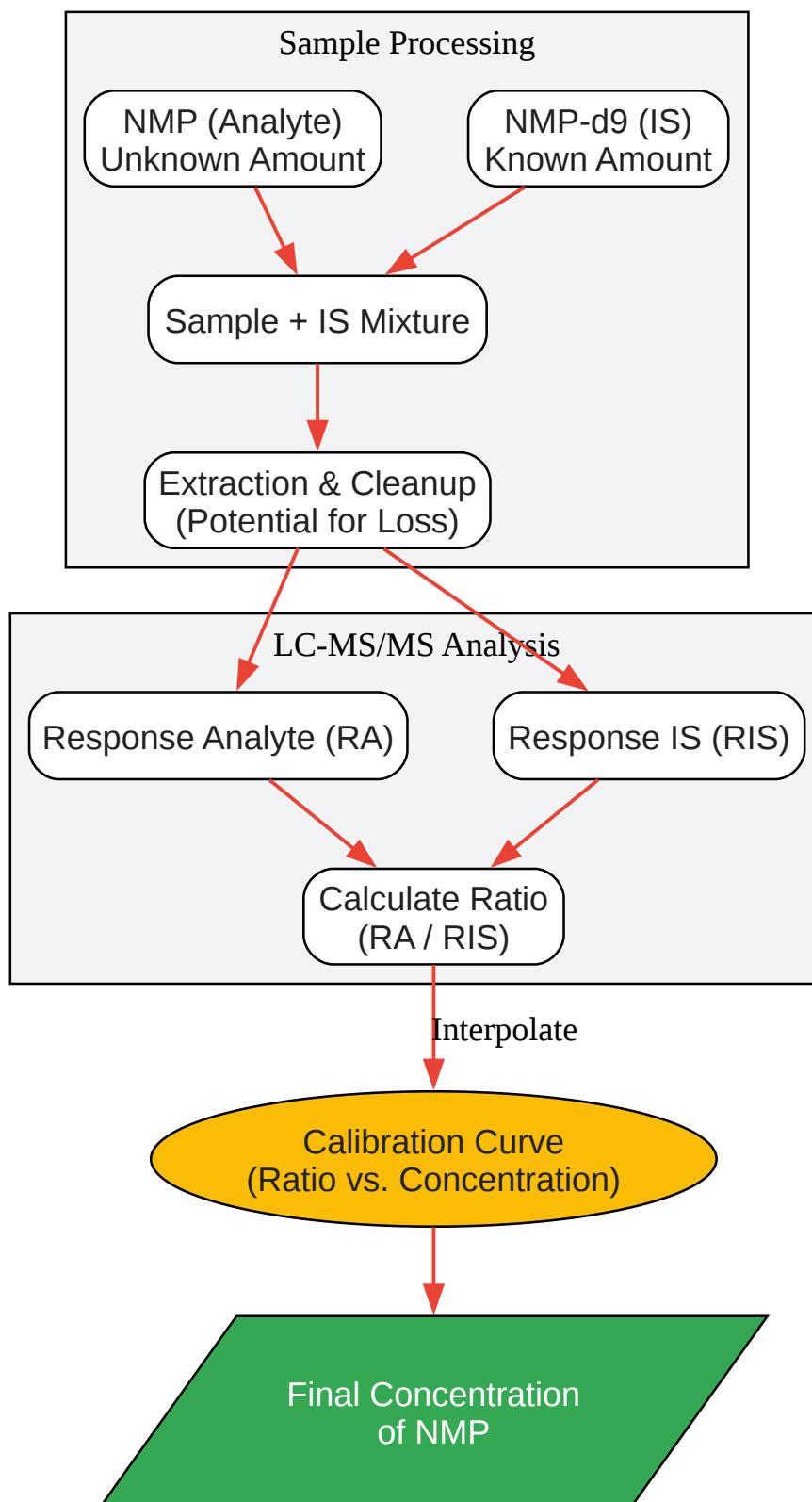
$$\text{Concentration } (\mu\text{g/g}) = (C_{\text{inst}} \times V_{\text{ext}} \times DF) / W_{\text{sample}}$$

Where:

- $C_{\text{inst}}$  = Concentration from the instrument ( $\mu\text{g/mL}$ )
- $V_{\text{ext}}$  = Extraction volume (mL)

- $DF =$  Dilution factor (if any)
- $W_{sample} =$  Weight of the sample (g)

Diagram of the Internal Standard Quantification Principle

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Caption: Logic of stable isotope dilution quantification.

## Method Validation Summary

The method was validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) in accordance with ICH Q2(R1) guidelines. A representative drug product placebo was used as the matrix.

Parameter	Result
Specificity	No interference observed at the retention times of NMP and NMP-d9 in placebo matrix.
Linearity ( $r^2$ )	$> 0.998$ over the range of 10-2000 ng/mL.
Limit of Quantification (LOQ)	10 ng/mL (S/N > 10). This corresponds to 10 $\mu\text{g/g}$ (10 ppm) in the solid sample.
Accuracy (% Recovery)	97.5% - 103.2% for QC samples at three concentration levels (Low, Mid, High).
Precision (% RSD)	Intra-day (n=6): < 4.5% Inter-day (n=3 days): < 6.0%

## Troubleshooting

Issue	Potential Cause	Solution
Poor Peak Shape	Column degradation; inappropriate mobile phase.	Replace column; ensure correct mobile phase composition and pH.
Low IS Signal	Error in IS spiking; ion source contamination.	Verify IS working solution concentration and spiking procedure; clean the mass spectrometer ion source.
High Variability (%RSD)	Inconsistent sample preparation; poor homogenization; instrument instability.	Ensure consistent vortexing/shaking times; check LC pump performance and MS stability.
Matrix Effects	Co-eluting matrix components suppressing/enhancing ionization.	While the IS corrects for this, further sample dilution or optimizing chromatographic separation can help minimize the effect. <a href="#">[13]</a> <a href="#">[18]</a>

## Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a highly accurate, precise, and robust platform for the quantification of residual NMP in pharmaceutical products. The stable isotope dilution approach effectively mitigates matrix-associated complexities, ensuring data integrity and compliance with stringent regulatory requirements. This method is suitable for routine quality control testing and can be adapted for various sample matrices with minimal redevelopment.

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